H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH
Description
H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH is a synthetic decapeptide corresponding to residues 41–49 of eglin c, a potent protease inhibitor derived from leech Hirudo medicinalis . Eglin c is known for its inhibitory activity against enzymes like elastase and cathepsin G. The peptide was synthesized via a solution-phase approach using the 6-chloro-2-pyridyl ester method, which enhances coupling efficiency and reduces racemization . Notably, the presence of Arg and Asp may facilitate interactions with protease active sites, though its specific biological role as a standalone peptide remains less characterized compared to full-length eglin c.
Properties
Molecular Formula |
C48H78N12O15 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H78N12O15/c1-23(2)18-31(40(67)53-30(10-8-16-52-48(50)51)39(66)57-34(47(74)75)20-27-12-14-28(63)15-13-27)54-42(69)33(21-36(64)65)55-41(68)32(19-24(3)4)56-45(72)38(26(7)62)59-44(71)37(25(5)6)58-43(70)35-11-9-17-60(35)46(73)29(49)22-61/h12-15,23-26,29-35,37-38,61-63H,8-11,16-22,49H2,1-7H3,(H,53,67)(H,54,69)(H,55,68)(H,56,72)(H,57,66)(H,58,70)(H,59,71)(H,64,65)(H,74,75)(H4,50,51,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1 |
InChI Key |
LMIACVIHSZIJKT-WWRYCTMDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Substitution reactions can occur at specific amino acid residues, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides like H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH and related peptides:
Key Findings
The thrombin-mimetic peptide SFLLR (5 residues) demonstrates that even short sequences can replicate receptor activation, contrasting with the eglin c-derived decapeptide, which may require longer sequences for protease inhibition.
Structural Modifications: Cyclization (e.g., thiazole-containing peptide in ) enhances stability and bioavailability compared to linear peptides like this compound .
Functional Divergence :
- Despite sequence overlaps (e.g., Leu-Asp-Leu in the decapeptide vs. Leu-Asp-Ser in ), functional roles vary widely. The decapeptide is linked to protease inhibition, while SFLLR and its derivatives target G-protein-coupled receptors.
Synthesis Methods :
- The 6-chloro-2-pyridyl ester method used for the decapeptide contrasts with the DCC (dicyclohexylcarbodiimide) and azide methods for cyclized peptides , highlighting trade-offs between scalability and structural complexity.
Therapeutic Potential
- This compound: Limited direct therapeutic data, but its parent protein (eglin c) is explored for inflammatory diseases.
- Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-... : Licensed for oral administration in pediatric populations, emphasizing its stability and low toxicity .
- Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] : Demonstrates potent anticancer activity at low concentrations (10 μg/mL) , outperforming linear peptides in efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
